![molecular formula C8H12N5O6P B14785692 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate is a chemical compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base linked to a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate typically involves the reaction of a purine derivative with a phosphate group. One common method includes the use of 2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate as a starting material . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, which is crucial for its applications in pharmaceuticals and other industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized purine derivative, while substitution reactions may result in various substituted purine compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with DNA replication, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate hydrochloride
- 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-ethyl-L-valinate
Uniqueness
What sets 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate apart from similar compounds is its specific phosphate group, which imparts unique chemical properties and biological activities. This makes it particularly valuable for certain applications in medicine and research.
Eigenschaften
Molekularformel |
C8H12N5O6P |
|---|---|
Molekulargewicht |
305.18 g/mol |
IUPAC-Name |
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3,5H,1-2,4H2,(H2,9,12,14)(H2,15,16,17) |
InChI-Schlüssel |
ZENRXXIZJDTMRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2C(=O)NC(=N)N=C2N1COCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)
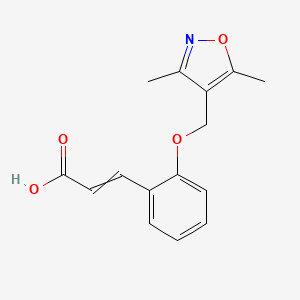
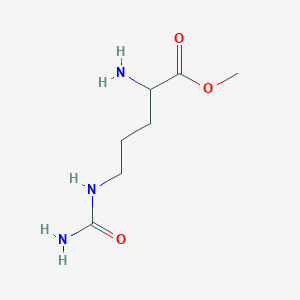
![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
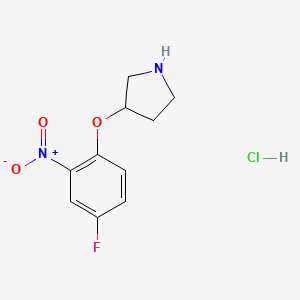
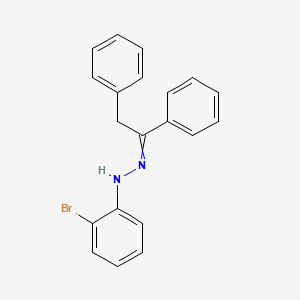
![[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)
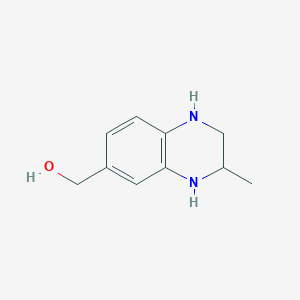
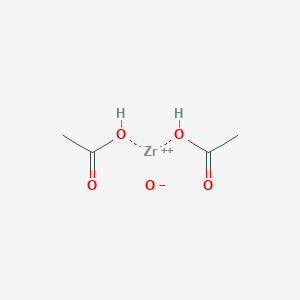
![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
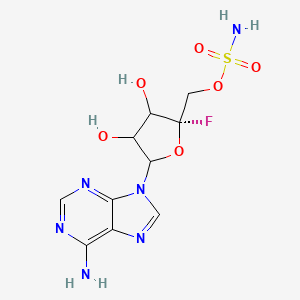
![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)
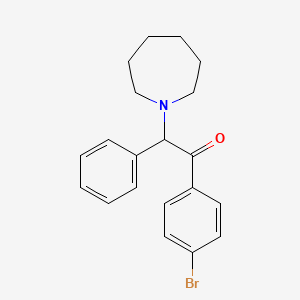
![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
